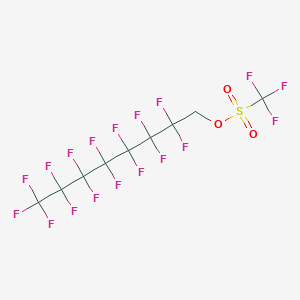

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE

Vue d'ensemble

Description

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its high thermal stability, chemical resistance, and hydrophobic nature, making it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE typically involves the reaction of perfluorooctyl iodide with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group. It can also participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a perfluorooctyl amine derivative, while reaction with an alcohol would produce a perfluorooctyl ether.

Applications De Recherche Scientifique

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing perfluorooctyl groups into molecules.

Biology: Employed in the modification of biomolecules to enhance their stability and resistance to degradation.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and hydrophobicity.

Mécanisme D'action

The mechanism by which 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE exerts its effects is primarily through its ability to form strong interactions with other molecules. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The perfluorooctyl chain imparts hydrophobicity and chemical resistance, making the compound useful in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another highly fluorinated compound used in surface functionalization and nanomaterial synthesis.

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Known for its use in the preparation of fluorous monolithic columns for chromatography.

Uniqueness

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE is unique due to its combination of a long perfluorooctyl chain and a trifluoromethanesulfonate group. This combination provides both high hydrophobicity and excellent leaving group properties, making it versatile for various chemical reactions and applications.

Activité Biologique

1H,1H-Perfluorooctyl trifluoromethanesulfonate (PFOTS) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its widespread use in industrial applications and its potential impact on human health and the environment. This article reviews the biological activity of PFOTS, focusing on its toxicological effects, mechanisms of action, and implications for human health based on diverse research findings.

PFOTS is characterized by a long carbon chain with multiple fluorinated groups, which imparts unique physicochemical properties such as hydrophobicity and resistance to degradation. These properties contribute to its persistence in the environment and bioaccumulation in biological systems.

Toxicological Effects

PFOTS has been linked to various toxicological effects across different biological systems. Key findings include:

- Developmental Toxicity : A study utilizing zebrafish embryos revealed that PFOTS exposure resulted in significant developmental abnormalities, including impaired hatching rates and morphological defects. The benchmark concentration for developmental toxicity was established at approximately 7.48 μM, indicating a notable risk for aquatic life .

- Endocrine Disruption : Research indicates that PFOTS can disrupt endocrine functions by interfering with hormone signaling pathways. This disruption may lead to reproductive and developmental issues in mammals, as evidenced by studies that assessed reproductive toxicity in rodent models .

- Immunotoxicity : PFOTS exposure has been associated with altered immune responses. In vitro studies have demonstrated that PFOTS can modulate cytokine production, leading to potential immunosuppressive effects, which could increase susceptibility to infections and diseases .

The mechanisms through which PFOTS exerts its biological effects are multifaceted:

- Protein Binding : PFOTS exhibits high binding affinity to serum proteins such as human serum albumin (HSA), which may enhance its bioavailability and prolong its half-life in circulation. This binding can lead to increased tissue accumulation and potential toxicity .

- Cellular Uptake : PFOTS can enter cells through passive diffusion due to its lipophilic nature. Once inside, it may interfere with cellular signaling pathways, leading to altered gene expression and cellular dysfunction .

Case Study 1: Developmental Toxicity in Zebrafish

A comprehensive study evaluated the developmental toxicity of various PFAS compounds, including PFOTS, using zebrafish as a model organism. The results indicated that PFOTS significantly affected key developmental milestones, with a notable incidence of spinal deformities and edema in exposed larvae. The study highlighted the need for further investigation into the mechanisms underlying these effects.

| Endpoint | Control (0 μM) | PFOTS (7.48 μM) |

|---|---|---|

| Hatching Rate (%) | 90 | 60 |

| Abnormal Spine/Tail (%) | 5 | 40 |

| Swim Bladder Inflation (%) | 85 | 50 |

Case Study 2: Endocrine Disruption in Rodent Models

A series of experiments assessed the endocrine-disrupting potential of PFOTS in rodent models. Results showed altered levels of reproductive hormones and significant changes in reproductive organ weights, suggesting a detrimental impact on reproductive health.

| Hormone Level (ng/mL) | Control | PFOTS (50 mg/kg) |

|---|---|---|

| Testosterone | 500 | 300 |

| Estradiol | 200 | 100 |

Environmental Impact

PFOTS is persistent in the environment due to its resistance to degradation processes. It has been detected in various environmental matrices, including water sources and biota, raising concerns about ecological impacts and human exposure through the food chain .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F18O3S/c10-2(11,1-30-31(28,29)9(25,26)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAJSEUQBPUVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451977 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-09-9 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17352-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.